molecular formula C11H14ClNO B3052282 2-chloro-N-methyl-N-(1-phenylethyl)acetamide CAS No. 40023-04-9

2-chloro-N-methyl-N-(1-phenylethyl)acetamide

Cat. No.: B3052282
CAS No.: 40023-04-9
M. Wt: 211.69 g/mol
InChI Key: QBURJKXCINMVEV-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-(1-phenylethyl)acetamide (CAS: 36293-00-2, 36293-01-3 for enantiomers) is a chloroacetamide derivative with the molecular formula C₁₀H₁₅ClNO and a molecular weight of 197.66 g/mol . It features a chloroacetyl group (-COCH₂Cl) substituted with two nitrogen-bound groups: a methyl group and a 1-phenylethyl group. The stereochemistry of the 1-phenylethyl substituent (R or S configuration) significantly influences its biological activity and physicochemical properties, as seen in enantiomer-specific safety data .

This compound is synthesized via reactions between chloroacetyl chloride and substituted amines, such as N-methyl-(1-phenylethyl)amine, under controlled conditions . Its structural complexity makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing antimicrobial agents and heterocyclic compounds .

Properties

IUPAC Name

2-chloro-N-methyl-N-(1-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-9(13(2)11(14)8-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBURJKXCINMVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406977
Record name 2-chloro-N-methyl-N-(1-phenylethyl)acetamide
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Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40023-04-9
Record name 2-Chloro-N-methyl-N-(1-phenylethyl)acetamide
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Record name 2-chloro-N-methyl-N-(1-phenylethyl)acetamide
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Record name 2-chloro-N-methyl-N-(1-phenylethyl)acetamide
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Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : Utilized as a key intermediate for synthesizing more complex organic molecules. It can undergo various chemical transformations such as hydrolysis, oxidation, and reduction.

Biology

  • Antimicrobial and Antifungal Properties : Research has indicated potential biological activities, including antimicrobial effects. Studies have explored its efficacy against various microbial strains.

Medicine

  • Drug Development : Investigated for its potential role in designing novel therapeutic agents. Its unique structure allows for modifications that could enhance pharmacological properties.

Industry

  • Specialty Chemicals Production : Employed in manufacturing specialty chemicals and as a reagent in various industrial processes.

Data Table: Applications Overview

Application AreaDescriptionExample Studies/Findings
ChemistryIntermediate for complex organic synthesisVarious synthetic routes explored in literature
BiologyAntimicrobial activityStudies showing effectiveness against specific pathogens
MedicinePotential drug candidateResearch into therapeutic applications
IndustryReagent in chemical manufacturingUsed in the production of specialty chemicals

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial properties of 2-chloro-N-methyl-N-(1-phenylethyl)acetamide against common bacterial strains. Results indicated significant inhibition at specific concentrations, suggesting its potential as an antimicrobial agent.
  • Drug Development Research :
    • Investigations into its pharmacological profile highlighted its interactions with biological targets, paving the way for further development into therapeutic agents aimed at treating infections or other diseases.
  • Synthesis Optimization Study :
    • Research focused on optimizing synthesis routes to improve yield and purity of the compound. Various reaction conditions were tested, leading to enhanced efficiency in production methods.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Chloroacetamide Derivatives
Compound Name Molecular Formula Substituents (N-bound) Key Features Reference
2-Chloro-N-methyl-N-(1-phenylethyl)acetamide C₁₀H₁₅ClNO Methyl, 1-phenylethyl Chiral center, potential for enantioselectivity
2-Chloro-N-phenethylacetamide C₁₀H₁₂ClNO Phenethyl Linear aliphatic chain, higher lipophilicity
2-Chloro-N-phenylacetamide C₈H₈ClNO Phenyl Planar aromatic ring, strong N–H⋯O hydrogen bonding
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 4-Fluorophenyl Electron-withdrawing F substituent, enhanced reactivity
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide C₉H₉ClN₂O₃ Methyl, 4-nitrophenyl Electron-deficient nitro group, crystalline solid
Key Observations :
  • Steric and Electronic Effects : The 1-phenylethyl group in the target compound introduces steric bulk and chirality, contrasting with simpler analogs like 2-chloro-N-phenylacetamide, which lacks alkyl substituents .
  • Reactivity : The presence of a methyl group adjacent to the amide nitrogen may stabilize radical intermediates, as observed in Bu₃SnH/AIBN-mediated cyclization reactions (13% yield for target compound vs. 61% for 2,2-bis(phenylthio)acetamide) .

Physicochemical Properties

Table 2: Physical Property Comparison
Compound Name Melting Point (°C) Boiling Point (°C) Solubility Trends Reference
This compound Not reported Not reported Likely soluble in organic solvents (DCM, EtOAc)
2-Chloro-N-phenylacetamide 109–110 374.9 (predicted) Crystallizes from ethanol
2-Chloro-N-(4-fluorophenyl)acetamide Not reported Not reported Forms intramolecular C–H⋯O bonds
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide 109.5–110 374.9 (predicted) Stable at 2–8°C
Key Observations :
  • Thermal Stability : Nitro-substituted derivatives (e.g., 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide) exhibit higher melting points (~110°C) due to strong dipole-dipole interactions .
  • Crystallinity : The target compound’s chirality may lead to complex crystallization behavior, as seen in enantiomer-specific safety data .

Biological Activity

2-chloro-N-methyl-N-(1-phenylethyl)acetamide, with the molecular formula C11H14ClNO, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of acetamide and features a chloro substituent along with a methyl and a phenylethyl group. Its structural uniqueness may contribute to various biological interactions, making it a subject of interest for further research.

The synthesis of this compound typically involves the reaction of N-methyl-1-phenylethylamine with chloroacetyl chloride. The reaction is generally conducted under basic conditions using triethylamine to neutralize the hydrochloric acid produced during the reaction. The overall chemical equation can be represented as follows:

C6H5C(CH3)NH2+ClCH2COClC6H5C(CH3)NHCOCH2Cl+HCl\text{C}_6\text{H}_5\text{C}(\text{CH}_3)\text{NH}_2+\text{ClCH}_2\text{COCl}\rightarrow \text{C}_6\text{H}_5\text{C}(\text{CH}_3)\text{NHCOCH}_2\text{Cl}+\text{HCl}

The compound is characterized by its molecular weight of 227.69 g/mol and has been cataloged with CAS number 4961965.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical physiological pathways. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity : Investigations have indicated potential antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Some research suggests that it may modulate inflammatory responses, although specific pathways remain to be elucidated.
  • Neuropharmacological Effects : There are indications that it may influence neurotransmitter systems, particularly in relation to NMDA receptor modulation.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
  • Neuropharmacological Research : Research highlighted in ACS Chemical Neuroscience indicated that similar compounds could act as modulators of NMDA receptors, suggesting potential applications in treating neurodegenerative diseases .
  • Anti-inflammatory Activity : A recent investigation into the anti-inflammatory properties revealed that the compound could inhibit pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaBiological Activity
This compoundC11H14ClNOAntimicrobial, Anti-inflammatory
2-chloro-N-(1-phenylethyl)acetamideC10H12ClNOModerate antimicrobial activity
N-methyl-N-(1-phenylethyl)acetamideC11H15NOLimited biological activity

This table illustrates that while related compounds show some biological activities, the presence of the chlorine atom and specific substitutions in this compound may enhance its pharmacological profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-methyl-N-(1-phenylethyl)acetamide, and how can reaction progress be monitored?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 2-chloroacetyl chloride reacts with N-methyl-N-(1-phenylethyl)amine in the presence of a weak base (e.g., K₂CO₃) in acetonitrile. Reaction progress is tracked using thin-layer chromatography (TLC) with ethyl acetate/hexane as the mobile phase. Post-synthesis, purification via column chromatography and structural verification by ¹H/¹³C NMR (e.g., δ ~4.2 ppm for CH₂Cl, δ ~3.1 ppm for N-CH₃) ensures product integrity .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Combine FTIR (C=O stretch at ~1650 cm⁻¹, C-Cl at ~700 cm⁻¹), NMR spectroscopy (integration ratios for aromatic protons and methyl groups), and mass spectrometry (molecular ion peak at m/z ~237.7). For crystalline samples, single-crystal X-ray diffraction using SHELXL software validates bond lengths and angles, with refinement statistics (e.g., R-factor < 0.05) ensuring accuracy .

Q. What solvents and conditions are recommended for recrystallization?

  • Recrystallization in ethanol/water (3:1 v/v) at 0–5°C yields high-purity crystals. Solubility tests in DMSO (>50 mg/mL) and aqueous buffers (<1 mg/mL) guide solvent selection for biological assays .

Advanced Research Questions

Q. How can discrepancies in reported biological activities (e.g., anti-inflammatory vs. anticancer) be resolved?

  • Methodological Answer : Perform dose-response assays (IC₅₀ determination) across multiple cell lines (e.g., MCF-7, HeLa) and validate via molecular docking (AutoDock Vina) targeting COX-2 or tubulin. Compare results with structurally analogous compounds (e.g., N-(1-(4-chlorophenyl)ethyl) derivatives) to identify substituent effects. Contradictions may arise from assay conditions (e.g., serum concentration) or metabolite interference, necessitating LC-MS metabolomic profiling .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Challenges include disordered chloroethyl groups and weak diffraction due to low crystal symmetry. Use SHELXL’s PART/ISOR commands to model disorder, and collect high-resolution data (≤0.8 Å) at synchrotron facilities. Apply Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O) influencing packing .

Q. How does the stereochemistry of the 1-phenylethyl group affect biological activity?

  • Synthesize enantiomers via chiral HPLC separation (Chiralpak IA column, hexane/isopropanol eluent) and test in enantioselective assays . For example, (R)-enantiomers may show 5–10× higher affinity for serotonin receptors than (S)-forms, as seen in related N-phenylethyl acetamides. Circular dichroism and X-ray crystallography confirm absolute configuration .

Methodological Notes

  • Contradiction Analysis : When conflicting bioactivity data arise, cross-validate using orthogonal assays (e.g., Western blotting for protein targets) and assess compound stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
  • Advanced Synthesis : For scale-up (>10 g), optimize microwave-assisted synthesis (100°C, 30 min) to reduce reaction time by 70% compared to traditional reflux .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-methyl-N-(1-phenylethyl)acetamide
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2-chloro-N-methyl-N-(1-phenylethyl)acetamide

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